molecular formula C10H15NO B2496817 2-(3-Methoxy-5-methylphenyl)ethan-1-amine CAS No. 1000520-77-3

2-(3-Methoxy-5-methylphenyl)ethan-1-amine

Cat. No.: B2496817
CAS No.: 1000520-77-3
M. Wt: 165.236
InChI Key: LPBBXRQKTVUZIC-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-methylphenyl)ethan-1-amine (CAS: 1000520-77-3, molecular formula: C₁₀H₁₅NO, molecular weight: 165.23 g/mol) is a substituted phenethylamine derivative featuring a methoxy group at the 3-position and a methyl group at the 5-position of the phenyl ring. The electron-donating methoxy and methyl substituents influence its physicochemical properties, such as lipophilicity and solubility, which may modulate its biological interactions .

Properties

IUPAC Name

2-(3-methoxy-5-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-9(3-4-11)7-10(6-8)12-2/h5-7H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBBXRQKTVUZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine typically involves the reaction of 3-methoxy-5-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(3-Methoxy-5-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the nature of the target receptors.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(3-Methoxy-5-methylphenyl)ethan-1-amine 3-OCH₃, 5-CH₃ C₁₀H₁₅NO 165.23 Moderate lipophilicity (logP ~2.1*)
2-(4-Nitrophenyl)ethan-1-amine 4-NO₂ C₈H₁₀N₂O₂ 166.18 High reactivity in enzymatic assays
2-(2,3,4-Trimethoxyphenyl)ethan-1-amine 2,3,4-OCH₃ C₁₁H₁₇NO₃ 211.26 Increased solubility in polar solvents
25C-NBOMe (2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine) 4-Cl, 2,5-OCH₃, N-benzyl substitution C₁₈H₂₁ClNO₃ 340.82 Serotonergic receptor agonist
2-(4-Ethoxymethyl-2,5-dimethoxyphenyl)ethan-1-amine (1d) 4-CH₂OCH₂CH₃, 2,5-OCH₃ C₁₃H₂₁NO₃ 239.31 Enhanced metabolic stability

*Estimated using ChemDraw software.

Physicochemical Properties

  • Lipophilicity : Methoxy and methyl groups increase logP values compared to unsubstituted phenethylamine (logP ~1.5). For instance, 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine has a logP ~1.8 due to polar methoxy groups, while the target compound’s logP is higher (~2.1) due to the hydrophobic methyl group .
  • Solubility: Trimethoxy derivatives exhibit better aqueous solubility than mono- or disubstituted analogs, as seen in 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine .

Biological Activity

2-(3-Methoxy-5-methylphenyl)ethan-1-amine, also known as methoxyphenethylamine , is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

The molecular formula of this compound is C11H15NC_{11}H_{15}N, with a molecular weight of approximately 175.25 g/mol. The structure features a methoxy group and a methyl group on a phenyl ring, contributing to its unique properties.

PropertyValue
Molecular FormulaC11H15N
Molecular Weight175.25 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C1=CC(=C(C=C1)C(=O)N)C)O

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with appropriate phenolic precursors.
  • Reactions : Key reactions include nucleophilic substitutions and reductive amination.
  • Purification : The final product is purified through crystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Neurotransmitter Modulation

  • The compound has been shown to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

2. Antidepressant Effects

  • Studies have suggested that methoxyphenethylamine may possess antidepressant properties, potentially through its action on monoamine transporters .

3. Enzyme Inhibition

  • Preliminary findings indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

The proposed mechanism of action involves the interaction of the amine group with specific receptors in the central nervous system. This interaction may lead to modulation of neurotransmitter release and reuptake, thereby influencing mood and behavior.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antidepressant Activity : A controlled study demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in animal models .
  • Neurotransmitter Interaction Study : Research involving in vitro assays revealed that the compound binds to serotonin receptors, suggesting a potential mechanism for its mood-enhancing effects.

Comparative Analysis

Comparative studies with similar compounds highlight the unique properties of this compound:

Compound NameBiological ActivityNotes
2-(4-Methylphenyl)ethan-1-amineModerate antidepressant effectsLacks methoxy substitution
2-(3-Hydroxyphenyl)ethan-1-amineStronger neuroprotective effectsHydroxyl group enhances solubility
2-(3-Methoxyphenyl)propan-1-amineLimited activity on serotonin receptorsPropane chain alters binding affinity

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